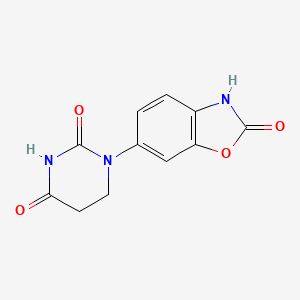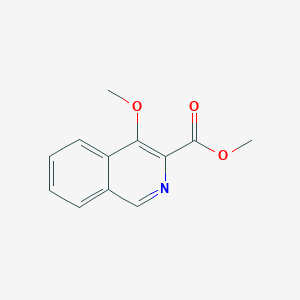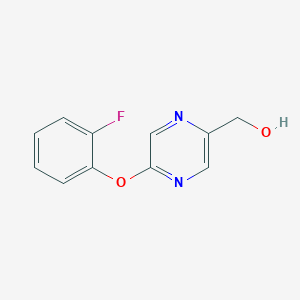
3-Bromo-4-butylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-butylpyridine is an organic compound belonging to the pyridine family It is characterized by a bromine atom attached to the third carbon and a butyl group attached to the fourth carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-butylpyridine typically involves the bromination of 4-butylpyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves continuous flow reactors and the use of more efficient catalysts. The reaction conditions are carefully monitored to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-butylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxides or reduced to form corresponding pyridines.
Coupling Reactions: It participates in cross-coupling reactions like Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products:
Substitution: Products include 4-butylpyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxides.
Coupling: Biaryl compounds and other complex structures.
Scientific Research Applications
3-Bromo-4-butylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-4-butylpyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the bromine and butyl groups. These interactions can modulate the activity of the target, leading to desired therapeutic effects.
Comparison with Similar Compounds
3-Bromo-4-methylpyridine: Similar structure but with a methyl group instead of a butyl group.
4-tert-Butylpyridine: Contains a tert-butyl group at the fourth position but lacks the bromine atom.
3-Bromopyridine: Lacks the butyl group, making it less hydrophobic.
Uniqueness: 3-Bromo-4-butylpyridine’s unique combination of a bromine atom and a butyl group provides distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for targeted applications in synthesis and material science.
Properties
CAS No. |
85452-83-1 |
|---|---|
Molecular Formula |
C9H12BrN |
Molecular Weight |
214.10 g/mol |
IUPAC Name |
3-bromo-4-butylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-2-3-4-8-5-6-11-7-9(8)10/h5-7H,2-4H2,1H3 |
InChI Key |
DZXXDZAXBPLBRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=NC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[(1,3-Benzothiazol-2-yl)amino]ethane-1-thiol](/img/structure/B13936269.png)

![N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13936283.png)
